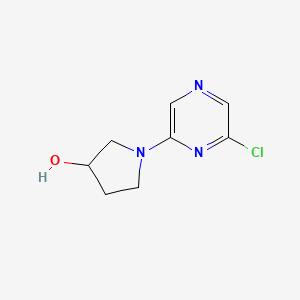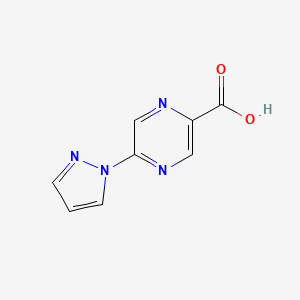
1-(4-Aminobenzoyl)piperidin-4-one
Vue d'ensemble
Description
“1-(4-Aminobenzoyl)piperidin-4-one” is a compound with the molecular formula C12H14N2O2 . It is also known by other names such as “4-(4-OXO-PIPERIDINE-1-CARBONYL)ANILINE” and "SCHEMBL8314360" .
Synthesis Analysis
Piperidones, including “1-(4-Aminobenzoyl)piperidin-4-one”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
Molecular Structure Analysis
The molecular weight of “1-(4-Aminobenzoyl)piperidin-4-one” is 218.25 g/mol . The InChI representation of the molecule is InChI=1S/C12H14N2O2/c13-10-3-1-9 (2-4-10)12 (16)14-7-5-11 (15)6-8-14/h1-4H,5-8,13H2 . The Canonical SMILES representation is C1CN (CCC1=O)C (=O)C2=CC=C (C=C2)N .
Chemical Reactions Analysis
Piperidone derivatives, including “1-(4-Aminobenzoyl)piperidin-4-one”, have been synthesized via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 218.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 218.105527694 g/mol . The Topological Polar Surface Area is 63.4 Ų . The Heavy Atom Count is 16 .
Applications De Recherche Scientifique
Antimalarial Drug Development
1-(4-Aminobenzoyl)piperidin-4-one: derivatives have shown promise in the development of antimalarial drugs. Research indicates that certain 1,4-disubstituted piperidines exhibit high selectivity and potency against resistant strains of Plasmodium falciparum , the parasite responsible for malaria . These compounds have been found to inhibit parasite growth significantly, with some showing activity at low concentrations (IC50 values between 1 and 5 μg/mL), suggesting their potential as novel antimalarial agents .
Synthesis of Biologically Active Piperidines
The piperidine moiety is a common structural component in many pharmaceuticals. Advances in the synthesis of piperidine derivatives, including 1-(4-Aminobenzoyl)piperidin-4-one , have led to the discovery of compounds with various pharmacological activities . These activities range from anti-inflammatory and analgesic to anticonvulsant and antidepressant effects, highlighting the versatility of piperidine derivatives in drug design .
Designing Selective Receptor Ligands
Piperidine derivatives are often used to design selective ligands for different receptors in the body. The structural diversity of 1-(4-Aminobenzoyl)piperidin-4-one derivatives allows for the fine-tuning of molecular interactions with specific receptors, which can lead to the development of targeted therapies for conditions such as schizophrenia, Parkinson’s disease, and other neurological disorders .
Chemical Biology Probes
In chemical biology, 1-(4-Aminobenzoyl)piperidin-4-one derivatives can be utilized as probes to study biological processes. By attaching fluorescent groups or other reporting functionalities to the piperidine scaffold, researchers can track the interaction of these molecules with biological targets, aiding in the understanding of cellular mechanisms and the identification of new drug targets .
Optimization of Pharmacokinetic Properties
The modification of 1-(4-Aminobenzoyl)piperidin-4-one can lead to derivatives with improved pharmacokinetic properties, such as increased bioavailability, reduced toxicity, and enhanced metabolic stability. This optimization is crucial for the development of new drugs that are not only effective but also safe for long-term use .
Lead Compound Identification for Drug Discovery
The structural modification of 1-(4-Aminobenzoyl)piperidin-4-one has resulted in the identification of lead compounds with potential therapeutic applications. By evaluating the biological activity and selectivity of these derivatives, researchers can prioritize compounds for further development and clinical testing .
Propriétés
IUPAC Name |
1-(4-aminobenzoyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWGZUGGXNLJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696070 | |
| Record name | 1-(4-Aminobenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobenzoyl)piperidin-4-one | |
CAS RN |
885274-94-2 | |
| Record name | 1-(4-Aminobenzoyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)




![3-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1423766.png)

![5-(methoxymethyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1423768.png)